5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-19-18-22(20-12)17(23)16(25-18)15(21-9-4-3-5-10-21)13-7-6-8-14(11-13)24-2/h6-8,11,15,23H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKHDNGMKAYELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁N₄OS
- Molecular Weight : 345.55 g/mol
The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse biological activities and has been explored for various therapeutic applications.
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies show that these compounds can inhibit cell proliferation in various cancer cell lines. They induce apoptosis by activating intrinsic pathways and can arrest the cell cycle at critical phases (G2/M) .
- Case Studies : In vitro evaluations demonstrate that related compounds have IC50 values ranging from 1.91 to 27.43 μM against lung cancer cell lines . Although specific data for the compound is limited, the structural similarities suggest comparable activity.
Antimicrobial Activity
The compound's derivatives have shown promising results against various microbial strains:
- Fungal Inhibition : Some studies highlight the antifungal activity of piperidine derivatives linked with triazole moieties. These compounds demonstrated MIC values as low as 0.24 μg/mL against Candida auris, indicating potent antifungal properties .
- Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and induction of apoptosis in fungal cells.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties:
- Bioactivity Score : Research indicates that these compounds possess moderate anti-inflammatory activity with bioactivity scores ranging between −1.25 and −0.06 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Lipophilicity : Compounds with CLogP values between 1 and 4 are more likely to exhibit favorable pharmacokinetic properties for oral administration .
- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the biological activity of these compounds.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₄OS |
| Molecular Weight | 345.55 g/mol |
| Anticancer IC50 (example) | 1.91 - 27.43 μM |
| Antifungal MIC (example) | 0.24 - 0.97 μg/mL |
| Anti-inflammatory Bioactivity | -1.25 to -0.06 |
Scientific Research Applications
Biological Activities
The compound has shown promise in various biological applications:
Antimicrobial Activity
Research indicates that thiazole and triazole derivatives possess significant antimicrobial properties. Preliminary studies suggest that 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Demonstrated efficacy against common fungal pathogens.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Neurological Applications
Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Research into related compounds has shown potential in treating conditions such as anxiety and depression by modulating serotonin and dopamine receptors.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiazole and Triazole Rings : Utilizing specific reagents under controlled conditions.
- Functionalization : Introduction of the methoxyphenyl and piperidine groups through nucleophilic substitution or coupling reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure purity and confirm structural integrity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives reported that compounds similar to this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using agar-well diffusion methods.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key differentiating features include the 3-methoxyphenyl group and piperidine linkage , which influence its electronic properties, solubility, and steric bulk. Below is a comparison with related derivatives:
Key Observations :
- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 5f) correlate with higher melting points (>280°C), likely due to enhanced π-π stacking and crystallinity . The target compound’s piperidine group may reduce crystallinity compared to rigid aromatic substituents.
- Yield Trends : Piperidine-containing derivatives (e.g., 6b in ) exhibit moderate yields (61%), suggesting steric hindrance during synthesis . The target compound’s yield might follow similar trends.
- Bioactivity : Analogs with 3,4,5-trimethoxyphenyl or 4-benzyloxybenzylidene groups show selective anticancer activity, implying that the target compound’s 3-methoxyphenyl group could enhance membrane permeability or target binding .
Pharmacological Potential
- Antifungal Activity : Compounds with piperazine or piperidine moieties (e.g., 6c in ) demonstrate interactions with fungal enzymes like 14-α-demethylase, a cytochrome P450 target . The target compound’s piperidine group may similarly modulate antifungal efficacy.
- Anticancer Activity : Derivatives with methoxy-substituted aromatics (e.g., 3,4,5-trimethoxyphenyl in ) exhibit cytotoxicity against HCT116 and HeLa cells, likely due to tubulin binding or topoisomerase inhibition . The 3-methoxyphenyl group in the target compound may confer analogous mechanisms.
Analytical Data
While specific data for the target compound are unavailable, analogs are characterized by:
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
Methodological Answer:
The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the thiazolo-triazole core. Key steps include:
- Step 1: Formation of the triazole ring via condensation of thiosemicarbazide derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Step 2: Introduction of the 3-methoxyphenyl and piperidine moieties via nucleophilic substitution or Mannich reactions, often catalyzed by triethylamine in dimethylformamide (DMF) at 60–80°C .
- Critical Conditions:
- Solvents: DMF, chloroform, or ethanol for optimal solubility.
- Catalysts: Triethylamine for deprotonation; phosphorus oxychloride for activation .
- Temperature: 60–80°C to balance reaction rate and byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
